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Compound of Interest

Compound Name: 3-(Pyridin-2-yl)prop-2-yn-1-ol

Cat. No.: B1306768

3-(Pyridin-2-yl)prop-2-yn-1-ol is a key heterocyclic compound that serves as a versatile
building block for researchers in synthetic organic chemistry and drug discovery. Its structure
uniquely combines three critical functional moieties: a pyridine ring, a propargyl alcohol, and an
internal alkyne. The pyridine ring is a well-established "privileged scaffold" in medicinal
chemistry, present in numerous natural products and FDA-approved drugs due to its ability to
engage in crucial biological interactions.[1][2][3] The propargyl alcohol and alkyne
functionalities provide reactive handles for a wide array of synthetic transformations, including
oxidation, reduction, and, most notably, carbon-carbon bond-forming cross-coupling and
cycloaddition reactions.

This guide provides a senior application scientist's perspective on the synthesis, properties,
reactivity, and applications of this compound, with a focus on the practical causality behind
experimental choices and its potential in modern drug development programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is
fundamental to its application in research. The key identifiers and properties for 3-(Pyridin-2-
yl)prop-2-yn-1-ol are summarized below.
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Property Value Source
CAS Number 29768-03-4 [4]
Molecular Formula CsH7NO [5]1[6]
Molecular Weight 133.15 g/mol [6]
Exact Mass 133.05276 Da [5]
IUPAC Name 3-(pyridin-2-yl)prop-2-yn-1-ol [5]
Synonyms 3-(2-pyridinyl)-2-propyn-1-ol [7]
Physical Form Solid [8]
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Spectroscopic Signature

While experimental spectra are best acquired on a case-by-case basis, a predictive analysis
based on the compound's structure provides a reliable reference for characterization.[9] The
solvent environment can significantly influence the chemical shifts of labile protons, such as the
hydroxyl proton.[10]

Predicted 'H NMR Shift (8, ppm) Multiplicity Assignment
Pyridine Protons 7.2-8.6 Multiplets 4H, aromatic
Methylene Protons ~4.4 Singlet/Triplet 2H, -CH2-OH
Hydroxyl Proton Variable (broad) Singlet 1H, -OH

Predicted 3C NMR Shift (8, ppm) Assignment

Pyridine Carbons 122 - 150 5 distinct signals

Alkyne Carbons 80-95 c=C

Methylene Carbon ~51 CH2-OH
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Key IR Absorptions Wavenumber (cm—1) Assignment
O-H Stretch 3200-3600 (broad) Alcohol
C=C Stretch 2100-2260 (weak) Alkyne
C=N, C=C Stretch 1580-1610 Pyridine Ring

Synthesis via Sonogashira Cross-Coupling

The most direct and efficient synthesis of 3-(pyridin-2-yl)prop-2-yn-1-ol involves the
Sonogashira cross-coupling reaction.[11] This powerful method forms a carbon-carbon bond
between a terminal alkyne (propargyl alcohol) and an sp?-hybridized carbon (2-halopyridine).
[12][13] The reaction is prized for its mild conditions and high tolerance for various functional
groups, making it a cornerstone of modern organic synthesis.[11][14]
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Mechanism and Rationale

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper
cycle.[11]

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 2-
halopyridine to form a Pd(ll) complex.

o Copper Cycle: The copper(l) co-catalyst reacts with the terminal alkyne (propargyl alcohol) in
the presence of the amine base to form a highly reactive copper(l) acetylide intermediate.
[13] The base is crucial as it deprotonates the alkyne and neutralizes the hydrogen halide
formed during the reaction.[13]

» Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(Il) complex.

e Reductive Elimination: The resulting diorganopalladium(ll) complex undergoes reductive
elimination to yield the final product, 3-(pyridin-2-yl)prop-2-yn-1-ol, and regenerate the
Pd(0) catalyst.
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Step-by-Step Experimental Protocol

This protocol is adapted from standard procedures for Sonogashira couplings of
heteroaromatic halides.[13]

¢ Inert Atmosphere: To a dry Schlenk flask, add the palladium catalyst (e.g., PdCI2(PPhs)z, 2-5
mol%) and the copper(l) co-catalyst (e.g., Cul, 2-5 mol%).

e Solvent and Reagents: Place the flask under an inert atmosphere (e.g., Argon or Nitrogen).
Add anhydrous, deoxygenated solvent (e.g., THF or DMF), followed by 2-bromopyridine (1.0
equiv.) and an amine base such as triethylamine (2.0 equiv.).

o Alkyne Addition: Stir the mixture and then add propargyl alcohol (1.1-1.2 equiv.) dropwise.

e Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor its
progress by Thin Layer Chromatography (TLC).

e Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate) and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel to
afford the desired 3-(pyridin-2-yl)prop-2-yn-1-ol.

Reactivity and Synthetic Potential

The true value of 3-(pyridin-2-yl)prop-2-yn-1-ol lies in its potential for derivatization, offering
multiple pathways to novel and complex molecules.
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The Alkyne as a Linchpin: Click Chemistry
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The terminal alkyne functionality makes this molecule an ideal substrate for the Copper(l)-
catalyzed Azide-Alkyne Cycloaddition (CUAAC), the most prominent example of "click
chemistry".[15][16] This reaction is exceptionally efficient and bio-orthogonal, allowing for the
covalent linking of the pyridinylalkynol scaffold to molecules bearing an azide group (e.g.,
peptides, polymers, or fluorescent probes) to form a stable 1,2,3-triazole ring.[15][17] This has
profound implications for bioconjugation, materials science, and fragment-based drug
discovery.[15][17]
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Applications in Drug Discovery and Medicinal
Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, known for its presence in drugs
targeting a vast range of diseases, including cancers and central nervous system disorders.[1]
[2][3] Pyridine and its derivatives, such as pyridinones, can act as hydrogen bond
acceptors/donors and bioisosteres for other aromatic systems, making them highly effective at
interacting with biological targets like enzymes and receptors.[18][19][20][21]

3-(Pyridin-2-yl)prop-2-yn-1-ol serves as a valuable starting point for generating libraries of
novel compounds for high-throughput screening. The rigid alkyne linker can position the
pyridine core and other appended functionalities in specific spatial orientations within a target's
binding pocket. For example, derivatives of this scaffold could be explored as:

» Kinase Inhibitors: The pyridine nitrogen can form critical hydrogen bonds with the hinge
region of many kinases.[18][19]

e Enzyme Inhibitors: Many pyridine-based drugs function by inhibiting clinically important
enzymes.[3]

o CNS-Active Agents: The pyridine scaffold is prevalent in alkaloids and synthetic compounds
with activity in the central nervous system.[1]
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The ability to easily link this scaffold to other pharmacophores via click chemistry further
enhances its utility, allowing for the rapid assembly of complex and potentially highly potent
drug candidates.

Conclusion

3-(Pyridin-2-yl)prop-2-yn-1-ol is more than a simple chemical; it is a strategically designed
building block that offers a confluence of desirable features for the modern researcher. Its
efficient synthesis via the Sonogashira coupling, combined with the versatile reactivity of its
alkyne and alcohol groups, provides a robust platform for synthetic exploration. For drug
development professionals, its pyridine core represents a proven pharmacophore, while the
alkyne handle opens the door to modular drug design through click chemistry. This combination
of synthetic accessibility and strategic functionality ensures that 3-(pyridin-2-yl)prop-2-yn-1-ol
will remain a highly relevant and valuable tool in the pursuit of novel materials and
therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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